3,3'-Dimethoxy-3''-methyltrityl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dimethoxy-3’'-methyltrityl alcohol is an organic compound with the molecular formula C22H22O3. It is a tertiary alcohol characterized by the presence of methoxy groups and a methyl group attached to a trityl core. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-3’‘-methyltrityl alcohol typically involves the reaction of 3,3’-dimethoxybenzophenone with methylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
- Dissolve 3,3’-dimethoxybenzophenone in anhydrous ether.
- Add methylmagnesium bromide dropwise while maintaining the reaction mixture at a low temperature.
- Stir the reaction mixture for several hours, allowing the Grignard reagent to react with the ketone.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 3,3’-Dimethoxy-3’'-methyltrityl alcohol may involve similar synthetic routes but on a larger scale. The process typically includes:
- Large-scale preparation of 3,3’-dimethoxybenzophenone.
- Use of automated reactors for the Grignard reaction.
- Continuous extraction and purification systems to isolate the final product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dimethoxy-3’'-methyltrityl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3’-dimethoxy-3’'-methylbenzophenone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted trityl alcohols with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,3’-Dimethoxy-3’'-methyltrityl alcohol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-Dimethoxy-3’'-methyltrityl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group, preventing unwanted reactions during synthesis. It may also interact with enzymes or receptors in biological systems, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dimethoxybenzophenone: A precursor in the synthesis of 3,3’-Dimethoxy-3’'-methyltrityl alcohol.
Trityl alcohol: A related compound with similar structural features but lacking the methoxy and methyl groups.
3,3’-Dimethoxy-3’'-methylbenzophenone: An oxidation product of 3,3’-Dimethoxy-3’'-methyltrityl alcohol.
Uniqueness
3,3’-Dimethoxy-3’'-methyltrityl alcohol is unique due to its specific combination of methoxy and methyl groups attached to a trityl core. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C22H22O3 |
---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
bis(3-methoxyphenyl)-(3-methylphenyl)methanol |
InChI |
InChI=1S/C22H22O3/c1-16-7-4-8-17(13-16)22(23,18-9-5-11-20(14-18)24-2)19-10-6-12-21(15-19)25-3/h4-15,23H,1-3H3 |
InChI-Schlüssel |
BLAQVLXXHLPVBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.